N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride
Description
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride (CAS: 668435-27-6) is a synthetic organic compound with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol . Structurally, it consists of a phenyl ring substituted at the para position with a piperidin-4-yl group, which is further linked to an acetamide moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRWABBJYANET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves acetylating 4-(piperidin-4-yl)aniline using acetyl chloride or acetic anhydride in the presence of a base. For example, 4-(piperidin-4-yl)aniline reacts with acetyl chloride in tetrahydrofuran (THF) at −10°C to 0°C, followed by neutralization with potassium carbonate to yield the free base. Subsequent treatment with hydrochloric acid in isopropanol produces the hydrochloride salt with >99% purity.
Key parameters :
Yield and Purity Optimization
Yields of 85–94% are achievable when the reaction is conducted under inert atmospheres. Sonication at 20°C for 3 minutes enhances reaction efficiency, as demonstrated in analogous acetamide syntheses. Post-acetylation, purification via recrystallization from isopropanol-diethyl ether (1:3 v/v) removes unreacted starting materials, achieving HPLC purity of ≥99.8%.
Reductive Amination Approaches
Synthesis of 4-(Piperidin-4-yl)aniline Intermediate
The precursor 4-(piperidin-4-yl)aniline is synthesized via reductive amination of 4-nitroaniline with piperidin-4-one. Using sodium triacetoxyborohydride (STAB) in ethylene dichloride at 25–30°C for 13 hours affords the intermediate in 78% yield. Alternative reductants like Pd/C under hydrogen pressure (12–15 kg/cm²) provide comparable results but require specialized equipment.
Acetylation and Salt Formation
The intermediate is acetylated with acetic anhydride in refluxing benzene, followed by hydrochloride salt formation using 36% HCl in methanol. This two-step process achieves an overall yield of 67%.
Multi-Step Industrial Synthesis
Patent-Based Method (US9512077B2)
A scalable route from methylphenidate intermediates involves:
- Hydrolysis : Treating erythro/threo-dl-2-phenyl-2-(2′-piperidyl)acetamide with 50% KOH at 100–110°C for 8 hours to isolate the threo isomer (53% yield).
- Acid Treatment : Reacting the threo isomer with 48% HBr to yield 2-(4-hydroxyphenyl)-2-(piperidin-2-yl)acetic acid hydrobromide (94% yield).
- Acetylation : Using acetyl chloride in methanol at 25–30°C, followed by HCl gas saturation to precipitate the hydrochloride salt (73% yield).
Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Direct Acetylation | 4-(Piperidin-4-yl)aniline | Acetyl chloride, K₂CO₃ | 85–94% | ≥99.8% | High |
| Reductive Amination | 4-Nitroaniline | STAB, Ac₂O | 67–78% | 98.5% | Moderate |
| Industrial Synthesis | Erythro/threo-dl-acetamide | KOH, HBr, HCl | 26–73% | ≥99.8% | High |
Notes :
- Direct acetylation is optimal for small-scale synthesis due to minimal steps.
- Industrial methods prioritize purity but suffer from lower overall yields.
Critical Process Parameters
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(Piperidin-4-yl)phenyl)acetamide N-oxide, while reduction may produce N-(4-(Piperidin-4-yl)phenyl)ethylamine .
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride has been investigated for its potential as an antibacterial agent. Research indicates that compounds with similar piperidine structures can inhibit the growth of Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. A study conducted a high-throughput screening of a chemical library and identified derivatives from the 4-phenyl piperidine series that exhibited promising activity against this bacterium, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM .
Table 1: Summary of Antibacterial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µM) | Notes |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity with structural modification |
| 4PP-3 | 6.8 | Similar to initial hit |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is crucial in the release of pro-inflammatory cytokines such as IL-1β. In vitro studies demonstrated that certain piperidine derivatives could effectively inhibit NLRP3 activation in macrophages, leading to reduced inflammation .
Case Study: Inhibition of NLRP3 Inflammasome
Research showed that derivatives of piperidine could significantly inhibit IL-1β release in THP-1 cells stimulated with lipopolysaccharides (LPS) and ATP, indicating their potential as anti-inflammatory agents.
Calcium Channel Blocker Research
This compound has been explored for its role as a calcium channel blocker. Studies suggest that derivatives of this compound may ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels, which are implicated in various cardiovascular and neurological disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of hydrophobic groups | Increased lipophilicity and potency |
| Substitution at N-position | Enhanced binding affinity to biological targets |
| Alteration of acetamide group | Variable effects on anti-inflammatory activity |
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for therapeutic applications in treating infectious diseases, inflammatory conditions, and potentially cardiovascular disorders due to its calcium channel blocking properties.
Mechanism of Action
The mechanism of action of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Substituent Position: The target compound’s piperidin-4-yl group at the phenyl para position contrasts with analogs like N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride, where the piperidine is at the ortho position.
Linker Groups :
- Compounds such as N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride feature an ether linkage , which increases polarity and hydrogen-bonding capacity compared to the direct carbon-nitrogen bond in the target compound .
Salt and Solubility :
- All analogs listed are hydrochloride salts, ensuring similar solubility profiles. However, substituents like the cyclopropyl group in N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride may further enhance lipid membrane permeability .
Biological Activity
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride, a compound with the molecular formula C₁₃H₁₈N₂O·ClH and a molecular weight of approximately 254.76 g/mol, has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a phenyl group and an acetamide moiety. The hydrochloride form enhances its solubility in water, facilitating its use in pharmaceutical applications. The presence of functional groups allows for various chemical reactions, including hydrolysis and nucleophilic substitutions, which are critical for its biological activity.
This compound has been investigated for several biological activities:
- Analgesic Properties : Preliminary studies suggest that the compound may interact with opioid receptors, influencing pain pathways. This interaction positions it as a potential candidate for pain management therapies .
- Anti-inflammatory Activity : The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammation. This inhibition could lead to reduced inflammatory responses .
- Antimicrobial and Antiviral Activities : Research has indicated potential antimicrobial and antiviral properties, although detailed mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Studies
-
Analgesic Activity Study :
A study evaluated the analgesic effects of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting a viable pathway for development as a pain management drug. -
Anti-inflammatory Mechanism :
In vitro studies demonstrated that the compound effectively inhibits sEH, leading to decreased levels of inflammatory mediators. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation . -
Antimicrobial Evaluation :
The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which supports its potential use in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride, and how can reaction conditions be optimized to minimize degradation?
- Methodological Answer : Synthesis typically involves cyclization of piperidine derivatives followed by amidation. Key steps include using dichloromethane or ethanol as solvents, with catalysts to enhance reaction rates. Degradation is mitigated by controlling temperature (e.g., <50°C) and avoiding prolonged exposure to moisture. Post-synthesis purification via recrystallization or chromatography ensures purity . Analytical validation using NMR (¹H and ¹³C), IR, and mass spectrometry confirms structural integrity .
Q. Which analytical techniques are most reliable for characterizing the hydrochloride salt form of this compound?
- Methodological Answer : NMR spectroscopy is critical for confirming the piperidine ring and acetamide group positions. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry validates molecular weight (e.g., 234.76 g/mol for related analogs). X-ray crystallography or HPLC with UV detection (λmax ~255 nm) can assess purity and salt stability .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Start with in vitro assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to screen for anti-proliferative effects.
Comparisons to structurally similar compounds (e.g., paracetamol derivatives) help contextualize activity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while maintaining solubility in aqueous systems?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or sulfonyl) at the piperidine nitrogen or phenyl ring to improve solubility. For selectivity, employ molecular docking studies to predict interactions with target proteins (e.g., kinases, ion channels). Validate via SAR analysis: synthesize analogs with varying substituents (e.g., fluorine at the phenyl ring) and compare IC₅₀ values across targets .
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Address this by:
- Standardizing assays : Use identical cell lines, buffer systems, and controls.
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
- Impurity profiling : HPLC-MS to identify byproducts affecting bioactivity .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
- Methodological Answer : Use in silico tools (e.g., QSAR, molecular dynamics) to predict logP and polar surface area (PSA). Aim for logP 2–3 and PSA <90 Ų for BBB penetration. Validate with in vitro BBB models (e.g., MDCK-MDR1 monolayers) and in vivo pharmacokinetic studies in rodents .
Q. What experimental approaches validate hypothesized mechanisms of action (e.g., receptor antagonism vs. enzyme inhibition)?
- Methodological Answer : Combine orthogonal methods:
- Knockdown/knockout models : CRISPR/Cas9-edited cell lines to assess target dependency.
- Biophysical assays : Surface plasmon resonance (SPR) for binding kinetics.
- Metabolic profiling : LC-MS to detect downstream metabolite changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
